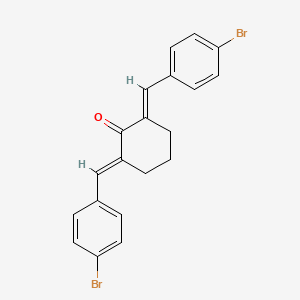

2,6-Bis-(4-bromo-benzylidene)-cyclohexanone

説明

特性

分子式 |

C20H16Br2O |

|---|---|

分子量 |

432.1 g/mol |

IUPAC名 |

(2E,6E)-2,6-bis[(4-bromophenyl)methylidene]cyclohexan-1-one |

InChI |

InChI=1S/C20H16Br2O/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h4-13H,1-3H2/b16-12+,17-13+ |

InChIキー |

HXRSOYCNABLYMF-UNZYHPAISA-N |

異性体SMILES |

C1C/C(=C\C2=CC=C(C=C2)Br)/C(=O)/C(=C/C3=CC=C(C=C3)Br)/C1 |

正規SMILES |

C1CC(=CC2=CC=C(C=C2)Br)C(=O)C(=CC3=CC=C(C=C3)Br)C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone typically involves the condensation reaction between cyclohexanone and 4-bromo-benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the double bonds between the cyclohexanone and the benzaldehyde groups. The reaction is often conducted under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: While specific industrial production methods for 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

化学反応の分析

Reactivity and Reaction Types

While direct data on this compound is limited, related analogues (e.g., 2,6-bis-(2-bromobenzylidene)-cyclohexanone) exhibit reactivity patterns that can be extrapolated:

Key Reactions

-

Oxidation :

-

Potential conversion of double bonds to carbonyl groups using oxidizing agents (e.g., KMnO₄ or CrO₃).

-

-

Substitution :

-

Bromine atoms in the benzylidene groups may undergo nucleophilic substitution (e.g., with methoxide).

-

-

Reduction :

-

Double bonds could be hydrogenated to single bonds using agents like NaBH₄ or LiAlH₄.

-

Comparison with Analogues

Critical Observations

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of 2,6-bis-(4-bromo-benzylidene)-cyclohexanone is its potential as an anticancer agent. Research has indicated that similar compounds can act as dual inhibitors of specific enzymes involved in cancer progression. For example, cyclic bis-(2-bromobenzylidene) compounds have shown efficacy in inhibiting p300 and CARM1 enzymes, leading to apoptosis in various cancer cell lines, including leukemia and breast cancer cells . This suggests that 2,6-bis-(4-bromo-benzylidene)-cyclohexanone may exhibit comparable properties, warranting further exploration.

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of histone acetyltransferases (HATs) and other epigenetic regulators, which are crucial for cancer cell proliferation and survival. Studies show that modifications on the benzylidene moiety can significantly affect the biological activity of these compounds .

Synthesis and Chemical Reactions

Synthesis Methods

The synthesis of 2,6-bis-(4-bromo-benzylidene)-cyclohexanone typically involves the condensation of cyclohexanone with 4-bromobenzaldehyde. Various catalysts can be employed to optimize yield and purity. For instance, methods utilizing Pd/C catalysts have demonstrated high product purity (over 99%) and yields (up to 73%) under controlled conditions .

Reactivity in Organic Synthesis

This compound can also serve as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including aldol reactions and other condensation reactions, making it valuable for synthesizing more complex molecules .

Material Science

Potential Applications in Polymers

Due to its unique structural properties, 2,6-bis-(4-bromo-benzylidene)-cyclohexanone can be utilized in the development of novel polymeric materials. Its functionality may enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices.

Nanotechnology Applications

In nanotechnology, derivatives of this compound could be explored for creating nanoscale materials with specific electronic or optical properties. The bromine substituents may impart unique characteristics that could be harnessed for applications in sensors or electronic devices.

作用機序

The mechanism of action of 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the conjugated double bonds in the benzylidene groups can influence its binding affinity and specificity towards these targets.

類似化合物との比較

Comparison with Structural Analogues

Structural and Crystallographic Differences

The substituent at the para-position of the benzylidene group significantly alters molecular geometry and crystal packing:

- Ortho-substituted derivatives (e.g., NO₂) exhibit steric hindrance, leading to unique crystal packing without isomorphism . Methoxy derivatives show intermolecular C–H⋯O hydrogen bonds (H⋯A distances: 2.61–2.67 Å) .

Spectroscopic and Electronic Properties

Substituents modulate electronic transitions and spectroscopic signatures:

UV-Vis and IR Data:

- Key Observations :

Antibacterial Activity (MIC, µg/mL):

Anti-inflammatory Activity (Cyclooxygenase Inhibition IC₅₀):

Optical and Functional Properties

- Acidochromism/Photochromism: Hydroxy derivatives undergo protonation-deprotonation, enabling pH-dependent color changes (acidochromism) . Bromo-hydroxy analogues (e.g., 2,6-Bis-(5-bromo-2-hydroxy-benzylidene)-cyclohexanone) exhibit photochromism via light-induced tautomerism .

- Liquid Crystallinity: Unsubstituted 2,6-bis-benzylidenecyclohexanone forms smectic liquid crystals, while bromo substitution may disrupt mesophase stability due to increased rigidity .

生物活性

2,6-Bis-(4-bromo-benzylidene)-cyclohexanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a detailed review of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by a cyclohexanone core substituted with two 4-bromo-benzylidene groups. This structural configuration is believed to enhance its biological activity compared to simpler analogs. Synthesis methods often involve condensation reactions between cyclohexanone and appropriate benzylidene derivatives, leading to various substitutions that can modulate activity.

Table 1: Common Synthesis Methods for 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

- Breast Cancer (MCF-7 and MDA-MB-231) :

- Leukemia (U937 and NB4) :

- Colon Cancer :

Table 2: Anticancer Activity of 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 3.7 | Induces apoptosis | |

| MDA-MB-231 | 3.7 | Cell cycle arrest | |

| U937 | 5.0 | G2/M phase arrest | |

| NB4 | 5.5 | Apoptosis induction |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Notable Findings

- Mycobacterium tuberculosis : Demonstrated a minimum inhibitory concentration (MIC) of 0.9 µg/mL , indicating strong antibacterial properties .

- Methicillin-resistant Staphylococcus aureus (MRSA) : Exhibited MIC values around 15.6 µg/mL , showcasing its potential in treating resistant infections .

Table 3: Antimicrobial Activity of 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone

Q & A

What are the common synthetic routes for 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The compound is typically synthesized via Claisen-Schmidt condensation between 4-bromobenzaldehyde and cyclohexanone under alkaline conditions. Key variables include:

- Catalyst: Aqueous NaOH or KOH (e.g., 30% NaOH in ethanol at room temperature for 6 hours yields ~85% purity) .

- Solvent: Ethanol or solvent-free conditions; solvent-free methods reduce byproducts and improve reaction efficiency .

- Molar Ratios: A 2:1 aldehyde-to-ketone ratio minimizes unreacted starting materials.

Post-synthesis, recrystallization in acetone or ethanol enhances purity. Monitor reaction progress via TLC or HPLC to optimize conditions.

How can crystallographic data resolve discrepancies in reported molecular conformations of bis-benzylidene cyclohexanones?

Level: Advanced

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving structural ambiguities. For example:

- Cyclohexanone Ring Conformation: The central ring may adopt an "envelope" or "twist-boat" conformation depending on substituents. SCXRD data for analogous compounds show dihedral angles between aromatic rings ranging from 19.3° to 57.87°, influenced by steric and electronic effects .

- Packing Interactions: Weak C–H⋯O hydrogen bonds and van der Waals forces dictate crystal packing. Computational tools like SYMMOL can quantify deviations from ideal symmetry (e.g., rmsd of 0.055 Å in methyl-substituted derivatives) .

Compare experimental data with DFT-optimized structures to validate models.

What spectroscopic techniques are most effective for characterizing substituent effects in bis-benzylidene cyclohexanones?

Level: Basic

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies electronic environments. For 4-bromo derivatives, deshielding of aromatic protons (δ 7.3–7.8 ppm) and carbonyl carbon (δ 190–200 ppm) confirms conjugation .

- IR: Strong C=O stretching (~1680 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) verify functional groups.

- UV-Vis: π→π* transitions in the 300–400 nm range correlate with extended conjugation .

Combine with elemental analysis (EA) and mass spectrometry (MS) for comprehensive characterization.

How do substituent positions (e.g., para-bromo vs. ortho-chloro) impact the bioactivity of bis-benzylidene cyclohexanones?

Level: Advanced

Methodological Answer:

- Steric Effects: Ortho-substituents (e.g., 2-chloro) introduce steric hindrance, reducing enzymatic binding affinity. Para-substituents (e.g., 4-bromo) enhance planarity, improving interactions with hydrophobic enzyme pockets .

- Electronic Effects: Electron-withdrawing groups (e.g., -Br, -NO₂) increase electrophilicity of the α,β-unsaturated ketone, enhancing reactivity in Michael addition-based biological assays .

Use comparative SAR studies with analogs (e.g., 2,4-dimethyl vs. 2,6-dichloro derivatives) to isolate substituent contributions .

What experimental strategies address contradictions in reported biological activities of bis-benzylidene cyclohexanones?

Level: Advanced

Methodological Answer:

- Standardized Assays: Reproduce results under controlled conditions (e.g., fixed pH, temperature, and solvent systems) to minimize variability.

- Metabolic Stability Tests: Assess compound degradation in vitro (e.g., liver microsome assays) to differentiate intrinsic activity from artifact .

- Co-crystallization Studies: Resolve binding ambiguities by solving protein-ligand structures (e.g., using X-ray crystallography or cryo-EM) .

How can solvent-free synthesis be optimized for bis-benzylidene cyclohexanones to align with green chemistry principles?

Level: Advanced

Methodological Answer:

- Catalyst Screening: Test solid bases like K₂CO₃ or hydrotalcite clays to replace aqueous NaOH, reducing side reactions .

- Mechanochemical Activation: Use ball milling to enhance reaction rates and yields without solvents .

- Real-Time Monitoring: Employ in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

What role do non-covalent interactions play in the solid-state stability of bis-benzylidene cyclohexanones?

Level: Advanced

Methodological Answer:

- Hydrogen Bonding: Weak C–H⋯O interactions (2.5–3.0 Å) stabilize crystal lattices. For example, in 4-methoxy derivatives, methoxy groups participate in bifurcated H-bonds .

- π-Stacking: Bromine substituents enhance polarizability, favoring edge-to-face aromatic interactions (e.g., centroid distances of 3.8–4.2 Å) .

Use Hirshfeld surface analysis to quantify interaction contributions and predict polymorphism risks .

How can computational methods predict the reactivity of bis-benzylidene cyclohexanones in nucleophilic addition reactions?

Level: Advanced

Methodological Answer:

- DFT Calculations: Compute Fukui indices to identify electrophilic centers (e.g., β-carbon of the enone system) .

- MD Simulations: Model solvent effects on transition states (e.g., ethanol vs. DMF) to predict regioselectivity .

Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis or NMR).

What are the challenges in achieving high enantiomeric purity for chiral bis-benzylidene cyclohexanones?

Level: Advanced

Methodological Answer:

- Asymmetric Catalysis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) during condensation .

- Chromatographic Resolution: Use chiral stationary phases (CSPs) in HPLC for enantiomer separation.

- Circular Dichroism (CD): Confirm enantiopurity by correlating CD spectra with SCXRD-determined absolute configurations .

How do temperature and pressure affect the polymorphic behavior of bis-benzylidene cyclohexanones?

Level: Advanced

Methodological Answer:

- Variable-Temperature SCXRD: Track conformational changes (e.g., cyclohexanone ring flattening at low temperatures) .

- High-Pressure Crystallization: Apply diamond anvil cell techniques to induce new polymorphs via altered packing motifs .

Use DSC and TGA to map phase transitions and stability domains.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。